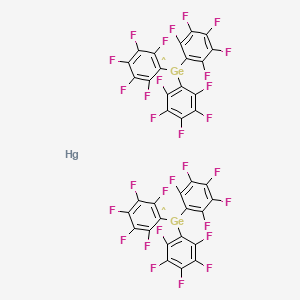
Mercury--tris(pentafluorophenyl)germyl (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury–tris(pentafluorophenyl)germyl (1/2) is a unique organometallic compound that features a mercury atom bonded to two tris(pentafluorophenyl)germyl groups. This compound is notable for its distinctive structure and reactivity, making it a subject of interest in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mercury–tris(pentafluorophenyl)germyl (1/2) typically involves the reaction of mercury(II) chloride with tris(pentafluorophenyl)germane in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include moderate temperatures and extended reaction times to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for Mercury–tris(pentafluorophenyl)germyl (1/2) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and safety measures to handle the toxic mercury compounds involved.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury–tris(pentafluorophenyl)germyl (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The tris(pentafluorophenyl)germyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) species with different ligands, while reduction could produce mercury(I) species .
Applications De Recherche Scientifique
Mercury–tris(pentafluorophenyl)germyl (1/2) has several scientific research applications:
Chemistry: It is used as a reagent in organometallic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism by which Mercury–tris(pentafluorophenyl)germyl (1/2) exerts its effects involves its ability to form stable complexes with various substrates. The mercury atom acts as a central coordination site, while the tris(pentafluorophenyl)germyl groups provide steric and electronic stabilization. This allows the compound to participate in a range of chemical reactions, including catalysis and molecular recognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pentafluorophenyl)mercury: Similar in structure but lacks the germyl groups.
Tris(pentafluorophenyl)borane: Shares the pentafluorophenyl groups but has boron instead of mercury and germanium.
Bis(triphenylphosphine)mercury(II) chloride: Another mercury-based compound with different ligands
Uniqueness
Mercury–tris(pentafluorophenyl)germyl (1/2) is unique due to the presence of both mercury and germanium atoms, which confer distinct reactivity and stability properties. The pentafluorophenyl groups enhance its electron-withdrawing capabilities, making it a versatile reagent in various chemical transformations .
This detailed overview provides a comprehensive understanding of Mercury–tris(pentafluorophenyl)germyl (1/2), highlighting its synthesis, reactivity, applications, and unique characteristics
Propriétés
Numéro CAS |
35406-49-6 |
|---|---|
Formule moléculaire |
C36F30Ge2Hg |
Poids moléculaire |
1348.2 g/mol |
InChI |
InChI=1S/2C18F15Ge.Hg/c2*19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33; |
Clé InChI |
MGYJKFGYZMUDQS-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F.C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F.[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)


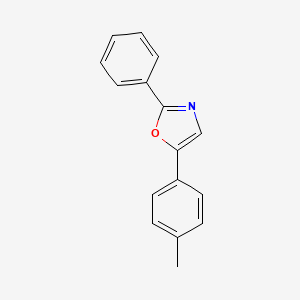
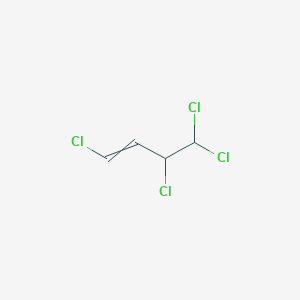
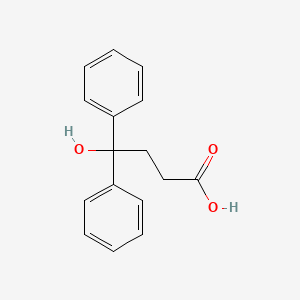
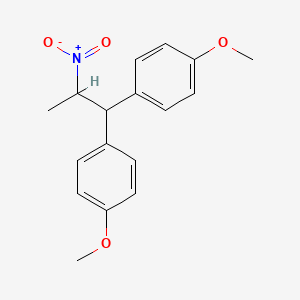
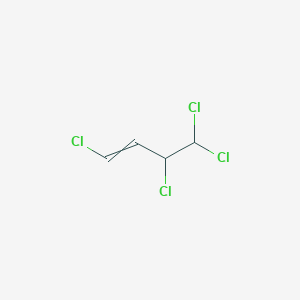
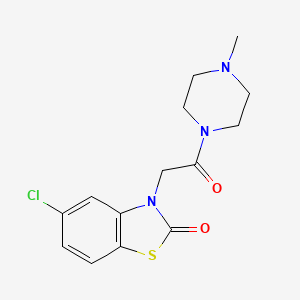
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
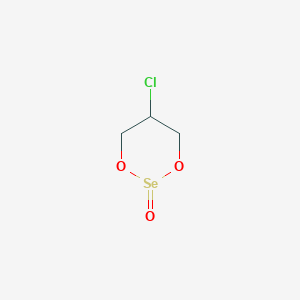
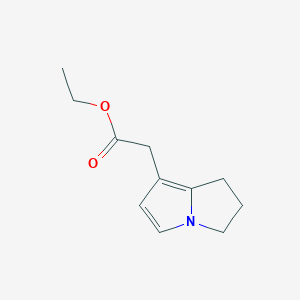

![2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene](/img/structure/B14683218.png)
